Suc-gly-NH2

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

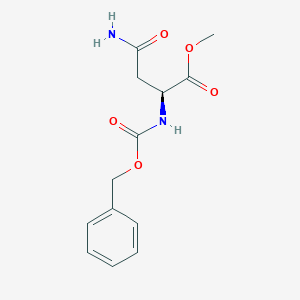

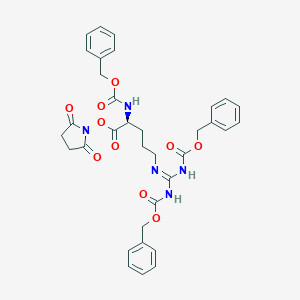

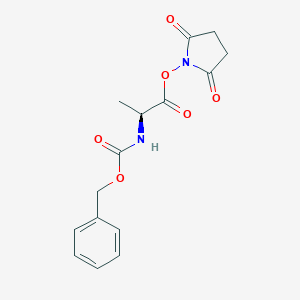

The synthesis of Suc-gly-NH2 and similar compounds has been explored in various studies . For instance, one study discussed the synthesis and biological applications of collagen-model triple-helical peptides . Another study described a method for the quantitative analysis of mixtures of glycine and its oligomers by ion-pair high-performance liquid chromatography (IP-HPLC), which could potentially be applied to the analysis of Suc-gly-NH2 oligomerization .Molecular Structure Analysis

The molecular structure of Suc-gly-NH2 has been analyzed in several studies . For example, one study used triple-helical peptides (THPs) as collagen models to explore all aspects of collagen structural biochemistry . Another study performed a normal mode calculation for Pro-Leu-Gly-NH2 in its crystalline type II beta-turn structure .Physical And Chemical Properties Analysis

The physical and chemical properties of Suc-gly-NH2 have been described in several sources . For instance, PubChem provides information about the structure, chemical names, physical and chemical properties, classification, patents, literature, biological activities, safety/hazards/toxicity information, supplier lists, and more .科学的研究の応用

Antioxidant Applications

Suc-gly-NH2 has been found to have potential applications in the field of antioxidants . Antioxidant peptides are currently a hotspot in food science, pharmaceuticals, and cosmetics . The efficient screening of antioxidant peptides stands at the forefront of cutting-edge research . Suc-gly-NH2, as an antioxidant peptide, could be used in these fields after being screened and identified .

Food Science Applications

In the field of food science, Suc-gly-NH2 has been used in the screening of antioxidant peptides . The antioxidant peptides were collected from an egg-derived proteins database, of which the binding ability to the Keap1 ligand was investigated by molecular docking . This shows the potential of Suc-gly-NH2 in improving the nutritional value and health benefits of food products.

Pharmaceutical Applications

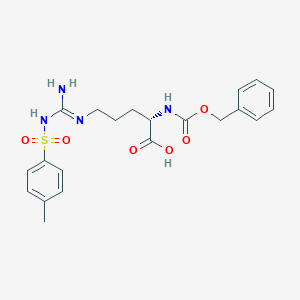

Suc-gly-NH2 has shown potential in the pharmaceutical industry . The compound H-Tyr-D-Arg-Phe-Gly-NH2, a synthetic derivative of dermorphine, was selected for development as a potential analgesic drug . The close similarity of its structure to that of natural peptides and its presumed mechanism of interaction with μ-opioid receptors and their subsequent desensitization was analogous to those of endogenous peptides .

Pain Management Applications

The analgesic effect of Suc-gly-NH2 has been evaluated in the tail-flick test in mice after a single subcutaneous (s.c.) injection . Taphalgin significantly prolongs the tail-flick latency when administered in the dose range 0.01 – 5 mg/kg . The analgesic effect of a single s.c. injection of Taphalgin at 1 mg/kg exceeds the effect of morphine hydrochloride at the same dose .

Cosmetics Applications

Antioxidant peptides like Suc-gly-NH2 have broad applications in the cosmetics industry . They can be used in the formulation of skincare products to provide antioxidant benefits, which can help protect the skin from damage caused by free radicals .

Material Science Applications

Although not directly related to Suc-gly-NH2, the construction of multifunctional NH2-UiO-66 metal organic framework provides an interesting perspective on the potential applications of amino-functionalized compounds . Such materials have been widely investigated for various applications owing to their excellent adjustability, higher aqueous stability and optical activity .

作用機序

Target of Action

Suc-gly-NH2, also known as a tachykinin, primarily targets the neurokinin-1 receptor (NK1R), a G protein-coupled receptor . This receptor is involved in various physiological functions such as inflammatory processes, hematopoiesis, wound healing, leukocyte trafficking, microvasculature permeability, and cell survival .

Mode of Action

The interaction of Suc-gly-NH2 with its primary target, the neurokinin-1 receptor, initiates and activates signaling pathways involved in various biological processes . The consensus C-termini of the peptide agonists share a conserved binding mode to NK1R, while the divergent N-termini of the peptides confer the preferential binding of the agonist to NK1R .

Biochemical Pathways

The interaction of Suc-gly-NH2 with the neurokinin-1 receptor affects various biochemical pathways. These include pathways involved in carcinogenesis such as angiogenesis, mitogenesis, metastasis, and other growth-related events . The canonical Wnt signaling cascade, an important transduction pathway that regulates cell survival, proliferation, progression, and metastasis through the activation of β-catenin, is also affected .

Pharmacokinetics

The pharmacokinetics of Suc-gly-NH2, including its absorption, distribution, metabolism, and excretion (ADME) properties, are crucial for understanding its bioavailability . .

Result of Action

The molecular and cellular effects of Suc-gly-NH2’s action are diverse. It has been shown to have implications in different steps of carcinogenesis, such as angiogenesis, mitogenesis, metastasis, and other growth-related events . Furthermore, it may contribute to triggering a variety of effector mechanisms including protein synthesis and a number of transcription factors that modulate the expression of genes involved in these processes .

Action Environment

The action, efficacy, and stability of Suc-gly-NH2 can be influenced by various environmental factors. For instance, the presence of other chemicals in the environment can interact with Suc-gly-NH2 and affect its action . .

特性

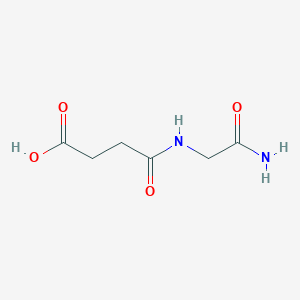

IUPAC Name |

4-[(2-amino-2-oxoethyl)amino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O4/c7-4(9)3-8-5(10)1-2-6(11)12/h1-3H2,(H2,7,9)(H,8,10)(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBUFVFQEJADKHT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(=O)NCC(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Suc-gly-NH2 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。